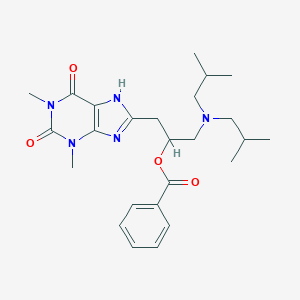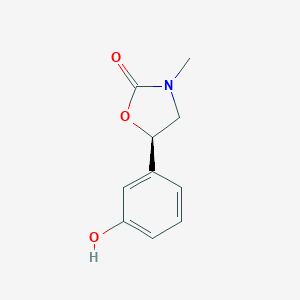
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline, commonly known as DP-6, is a synthetic compound that belongs to the xanthine family. It is a potent and selective inhibitor of phosphodiesterase (PDE) enzyme, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). DP-6 is widely used in scientific research to investigate the physiological and biochemical effects of PDE inhibition.
Mecanismo De Acción
DP-6 exerts its pharmacological effects by selectively inhibiting the 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline enzyme, which leads to an increase in intracellular levels of cAMP. This, in turn, activates protein kinase A (PKA) and other downstream signaling pathways, resulting in various physiological responses. The exact mechanism of action of DP-6 is still not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Biochemical and Physiological Effects
DP-6 has been shown to have various biochemical and physiological effects, including:
- Bronchodilation: DP-6 has been shown to relax airway smooth muscle and improve lung function in animal models of asthma and COPD.
- Vasodilation: DP-6 has been shown to increase blood flow and reduce vascular resistance in various tissues, including the pulmonary and coronary arteries.
- Anti-inflammatory: DP-6 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential therapeutic role in inflammatory diseases.
- Cardioprotective: DP-6 has been shown to protect against ischemia-reperfusion injury and improve cardiac function in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DP-6 has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition: DP-6 is a potent and selective inhibitor of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline, making it a useful tool for studying the role of this enzyme in various physiological processes.
- Well-characterized: DP-6 has been extensively studied and characterized in the scientific literature, making it a reliable and well-established compound.
- Commercially available: DP-6 is commercially available from various suppliers, making it easy to obtain for laboratory experiments.
Some of the limitations of DP-6 include:
- Limited solubility: DP-6 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
- Potential off-target effects: Although DP-6 is a selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibitor, it may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
- Lack of clinical translation: DP-6 is primarily used in laboratory experiments and has not been extensively studied in clinical trials, limiting its potential for clinical translation.
Direcciones Futuras
There are several future directions for research on DP-6 and 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition, including:
- Elucidating the molecular targets and signaling pathways of DP-6: Further research is needed to understand the exact mechanism of action of DP-6 and its downstream effects on cellular signaling pathways.
- Investigating the therapeutic potential of DP-6 in various diseases: DP-6 has shown promising results in animal models of asthma, COPD, and cardiovascular diseases, and further research is needed to evaluate its potential as a therapeutic agent in humans.
- Developing more potent and selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibitors: The development of more potent and selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibitors could lead to the discovery of new therapeutic targets and treatments for various diseases.
- Studying the role of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition in other physiological processes: 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition has been implicated in various physiological processes, including memory formation, immune function, and cancer progression, and further research is needed to understand its role in these processes.
Métodos De Síntesis
DP-6 can be synthesized using a multi-step process that involves the reaction of theophylline with benzoyl chloride and diisobutylamine. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of DP-6 is well-documented in the scientific literature, and the compound is commercially available from various suppliers.
Aplicaciones Científicas De Investigación
DP-6 has been extensively used in scientific research to investigate the role of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition in various physiological and pathological processes. It has been shown to have anti-inflammatory, bronchodilatory, and vasodilatory effects, making it a potential therapeutic agent for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Propiedades
Número CAS |
102367-57-7 |
|---|---|
Nombre del producto |
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline |
Fórmula molecular |
C25H35N5O4 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C25H35N5O4/c1-16(2)13-30(14-17(3)4)15-19(34-24(32)18-10-8-7-9-11-18)12-20-26-21-22(27-20)28(5)25(33)29(6)23(21)31/h7-11,16-17,19H,12-15H2,1-6H3,(H,26,27) |
Clave InChI |
QLXJTYNDIMITEA-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)




